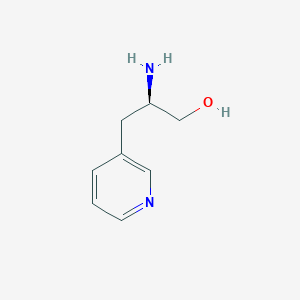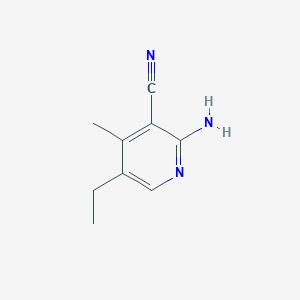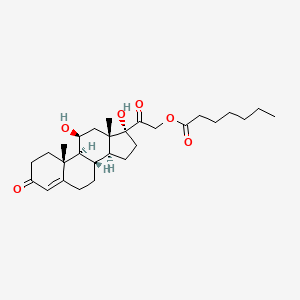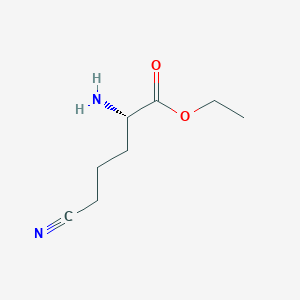![molecular formula C23H20O4 B13800983 [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid CAS No. 56181-63-6](/img/structure/B13800983.png)
[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid: is an organic compound characterized by the presence of a biphenyl group and a phenylethyl group attached to a malonic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid typically involves the reaction of biphenyl and phenylethyl derivatives with malonic acid or its esters. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the malonic acid, followed by the addition of the biphenyl and phenylethyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological research to study the interactions of biphenyl and phenylethyl groups with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development. Research into their potential as anti-inflammatory, antimicrobial, or anticancer agents is ongoing .
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its structural features make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid involves its interaction with specific molecular targets and pathways. The biphenyl and phenylethyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the malonic acid core can chelate metal ions, affecting enzymatic activities and signaling pathways .
Comparison with Similar Compounds
2-Methyl-2-(2-fluoro-1,1’-biphenyl-4-yl)malonic acid diethyl ester: This compound shares a similar biphenyl structure but differs in the presence of a fluorine atom and ester groups.
Phenolic compounds from Dendrobium brymerianum: These compounds also contain aromatic rings and exhibit biological activities, but their structures and functional groups differ significantly.
Uniqueness: [1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid is unique due to its combination of biphenyl and phenylethyl groups attached to a malonic acid core
Properties
CAS No. |
56181-63-6 |
|---|---|
Molecular Formula |
C23H20O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[2-phenyl-1-(4-phenylphenyl)ethyl]propanedioic acid |
InChI |
InChI=1S/C23H20O4/c24-22(25)21(23(26)27)20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20-21H,15H2,(H,24,25)(H,26,27) |
InChI Key |
QUFVZWVTYPOLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B13800930.png)

![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
![Thiobis[2-tert-butyl-5-methyl-4,1-phenylene] 3-(laurylthio)propionate](/img/structure/B13800949.png)

![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)






